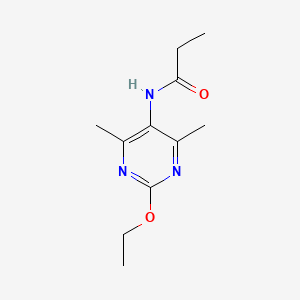

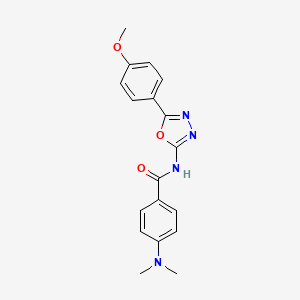

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

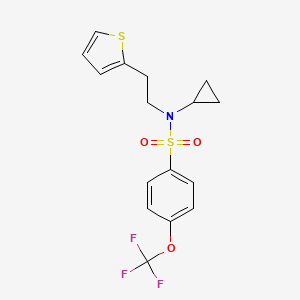

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propionamide, also known as EDP-420, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is essential for the proliferation of cancer cells and immune cells. EDP-420 has shown promising results in preclinical studies as a potential anticancer and immunomodulatory agent.

Aplicaciones Científicas De Investigación

Antiviral and Antitumor Activities

Antiviral Activity Against Hepatitis B Virus : A study on the anti-Hepatitis B virus activity of new N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propionamide, showed moderate to high activities. This indicates the potential of derivatives of this compound in antiviral research (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Antitumor Potential : Another research avenue explores derivatives of this compound for their antitumor properties. Specifically, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, bearing different groups at the 5-position, have shown in vivo antitumor activity, suggesting a pathway for the development of new antitumor agents (Denny, Atwell, Rewcastle, & Baguley, 1987).

Synthesis and Biological Evaluation

Synthesis of Novel Compounds : The compound's derivatives are also utilized in the synthesis of novel compounds with diverse biological activities. For instance, novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes have been synthesized, showing promising antioxidant activity in vitro. This research indicates the utility of this compound derivatives in developing compounds with potential therapeutic effects (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Antimicrobial Activity : Further exploration into the compound's derivatives has led to the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting significant antimicrobial properties. This research showcases the compound's versatility in contributing to the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Propiedades

IUPAC Name |

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-5-9(15)14-10-7(3)12-11(16-6-2)13-8(10)4/h5-6H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQPXEYLQCFWPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C(N=C1C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

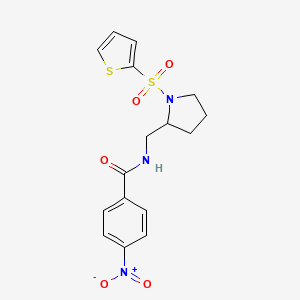

![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)

![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)

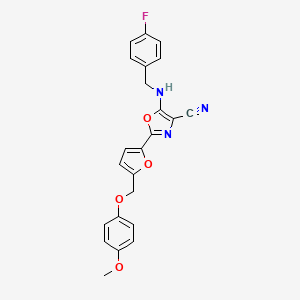

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)